molecular formula C9H7NO B144193 2-(2-Formylphenyl)acetonitrile CAS No. 135737-14-3

2-(2-Formylphenyl)acetonitrile

Cat. No.: B144193
CAS No.: 135737-14-3
M. Wt: 145.16 g/mol
InChI Key: WCDYDXKTMKLNIL-UHFFFAOYSA-N
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Description

2-(2-Formylphenyl)acetonitrile is an organic compound with the molecular formula C9H7NO It consists of a benzene ring substituted with a formyl group and an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(2-Formylphenyl)acetonitrile can be synthesized through various methods. One common approach involves the reaction of 2-bromobenzaldehyde with sodium cyanide in the presence of a suitable catalyst. The reaction typically occurs in an organic solvent such as dimethylformamide under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the toxicity of cyanide reagents .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(2-Formylphenyl)acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Formylphenyl)acetonitrile depends on its application. In organic synthesis, it acts as a building block, participating in various chemical reactions to form desired products. In medicinal chemistry, its mechanism involves interactions with biological targets, potentially inhibiting or activating specific pathways .

Comparison with Similar Compounds

    2-(4-Formylphenyl)acetonitrile: Similar structure but with the formyl group at the para position.

    2-(2-Hydroxyphenyl)acetonitrile: A reduction product of 2-(2-Formylphenyl)acetonitrile.

    2-(2-Carboxyphenyl)acetonitrile: An oxidation product of this compound.

Uniqueness: this compound is unique due to its specific substitution pattern, which influences its reactivity and applications. The ortho position of the formyl group relative to the acetonitrile group provides distinct chemical properties compared to its isomers .

Properties

IUPAC Name

2-(2-formylphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO/c10-6-5-8-3-1-2-4-9(8)7-11/h1-4,7H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCDYDXKTMKLNIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC#N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30450352
Record name 2-(2-formylphenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30450352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135737-14-3
Record name 2-(2-formylphenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30450352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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